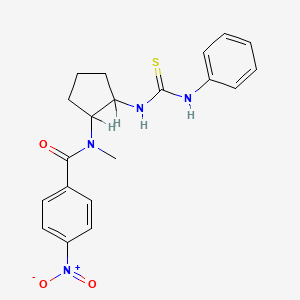
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is a complex organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a benzamide core with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzene derivative, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates, depending on the reagents used.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Aplicaciones Científicas De Investigación
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the complex cyclopentyl and phenylamino thioxomethyl groups.
4-Nitro-N-methylaniline: Similar in structure but with fewer functional groups.
N-Methyl-4-nitrobenzamide: Lacks the cyclopentyl and phenylamino thioxomethyl groups.
Uniqueness
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
Número CAS |
77051-86-6 |
|---|---|
Fórmula molecular |
C20H22N4O3S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-methyl-4-nitro-N-[2-(phenylcarbamothioylamino)cyclopentyl]benzamide |
InChI |
InChI=1S/C20H22N4O3S/c1-23(19(25)14-10-12-16(13-11-14)24(26)27)18-9-5-8-17(18)22-20(28)21-15-6-3-2-4-7-15/h2-4,6-7,10-13,17-18H,5,8-9H2,1H3,(H2,21,22,28) |
Clave InChI |
CWCPQIQACDFIJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCC1NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
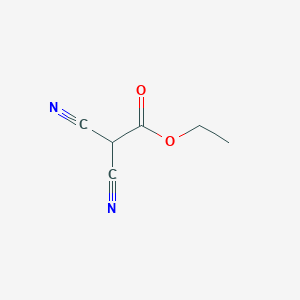


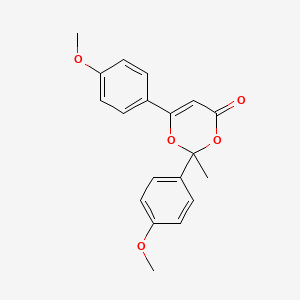
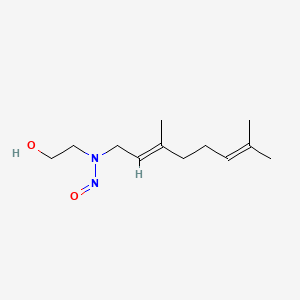
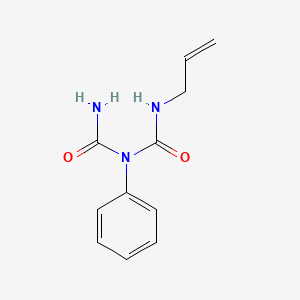
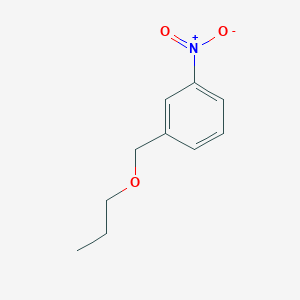

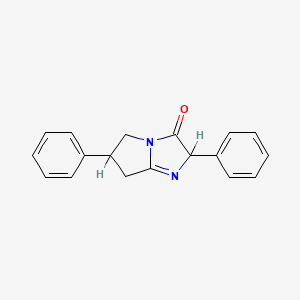

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)

